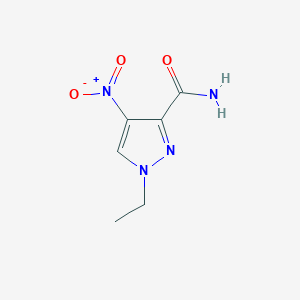

1-ethyl-4-nitro-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-ethyl-4-nitropyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O3/c1-2-9-3-4(10(12)13)5(8-9)6(7)11/h3H,2H2,1H3,(H2,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWSEYIPUTZQBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Aminolysis of Pyrazole-3-carboxylate

- Reagents : Ammonia gas or aqueous NH₃ (28%) in sealed tube

- Conditions : 100–120°C, 12–16 hrs

- Yield : 58–65%

Acid Chloride Intermediate Route

| Step | Details |

|---|---|

| Ester hydrolysis | 6M HCl, reflux (110°C, 4 hrs) |

| Acid chloride | Thionyl chloride (neat, 70°C, 2 hrs) |

| Amidation | NH₃(g) in dry THF, 0°C to RT |

| Overall yield | 72–78% |

- Moisture-free conditions during amidation prevent hydrolysis side reactions.

- Use of molecular sieves improves ammonia solubility in THF.

Alternative One-Pot Synthesis

A streamlined approach combines nitration and amidation:

- Simultaneous nitration/ester hydrolysis : HNO₃/H₂SO₄ with 1-ethyl-1H-pyrazole-3-carboxylate at 5°C.

- In situ amidation : Add NH₄OH directly to the reaction mixture after nitration.

Advantages : Reduces purification steps (yield: 68–73%).

Industrial-Scale Optimization

For kilogram-scale production:

- Continuous flow nitration : Microreactors maintain temperature <5°C, improving safety and yield (85%).

- Catalytic amidation : ZnCl₂ catalysis reduces reaction time to 3 hrs at 90°C.

Analytical Validation

Key quality control metrics:

| Technique | Target Specification |

|---|---|

| HPLC purity | ≥99.5% (C18 column, 220 nm) |

| ¹H NMR | δ 1.42 (t, J=7.1 Hz, CH₂CH₃) |

| IR | 1665 cm⁻¹ (amide C=O) |

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Reducing Agents: Hydrogen gas, palladium on carbon.

Nitrating Agents: Nitric acid, sulfuric acid.

Amidation Reagents: Ammonia, primary amines.

Major Products:

Reduction: 1-ethyl-4-amino-1H-pyrazole-3-carboxamide.

Substitution: Various alkyl or aryl substituted pyrazoles.

Hydrolysis: 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Pharmacological Applications

1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide is primarily studied for its interactions with trace amine-associated receptors (TAARs), particularly TAAR1. These receptors are implicated in various neurological disorders and psychiatric conditions. The compound has shown promise as a partial agonist at TAAR1, which suggests potential applications in treating conditions such as:

- Attention Deficit Hyperactivity Disorder (ADHD)

- Schizophrenia

- Bipolar Disorder

- Depression and Anxiety Disorders

- Neurodegenerative Diseases (e.g., Alzheimer's and Parkinson's diseases)

The ability of this compound to selectively engage with these receptors while minimizing side effects presents a significant advantage over traditional treatments .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate precursor compounds under controlled conditions. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

A detailed synthesis protocol can be summarized as follows:

- Starting Materials : Ethyl hydrazinecarboxylate and nitroacetyl derivatives.

- Reaction Conditions : The reaction is carried out in an organic solvent at elevated temperatures.

- Purification : The product is purified using recrystallization techniques.

Research has demonstrated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of pyrazole compounds can possess significant antibacterial and antifungal properties. For instance, compounds similar to 1-ethyl-4-nitro-1H-pyrazole have been tested against strains like Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth .

- Anti-inflammatory Properties : Pyrazole derivatives are often evaluated for their anti-inflammatory effects, which could be beneficial in managing chronic inflammatory conditions.

Case Studies

Several case studies highlight the applications of this compound:

Case Study 1: Neuropharmacology

A study investigated the effects of 1-ethyl-4-nitro-1H-pyrazole on animal models of ADHD. The results indicated that the compound significantly reduced hyperactive behaviors compared to control groups, suggesting its potential as a therapeutic agent in ADHD management .

Case Study 2: Antimicrobial Efficacy

In another study, various derivatives of pyrazole were synthesized and tested for antimicrobial activity against multiple pathogens. The findings revealed that certain derivatives exhibited strong inhibitory effects, indicating that modifications to the pyrazole structure could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxamide group may facilitate binding to enzymes or receptors, modulating their activity and influencing biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Carboxamide Derivatives

The following table summarizes key structural and functional differences between 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide and analogous compounds:

Key Research Findings and Trends

Substituent Effects on Reactivity :

- Nitro groups (e.g., at C4 in pyrazole) enhance electrophilicity, facilitating nucleophilic substitution or reduction reactions .

- Aryl/heteroaryl substituents (e.g., benzothiazole in , pyrrole-benzyl in ) improve binding affinity in biological systems or alter photophysical properties.

Synthetic Methodologies: Carboxamide coupling using EDCI/HOBt in DMF yields pyrazole derivatives with high purity (e.g., 68–71% for 3a–3p) . Hydrogenation with Pt/C effectively reduces nitro to amino groups (e.g., in ), critical for prodrug activation.

Physicochemical Properties :

- Lipophilicity : Compounds with bulky substituents (e.g., triethyl in ) exhibit higher LogP values, impacting membrane permeability.

- Melting Points : Aryl-substituted derivatives (e.g., 3a: 133–135°C ) generally have higher melting points than aliphatic analogs due to crystallinity.

Biological Relevance :

- While direct data on this compound’s bioactivity are absent, structural analogs (e.g., benzothiazole derivatives ) are explored for antimicrobial or kinase inhibition.

Biological Activity

1-Ethyl-4-nitro-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8N4O3, with a molecular weight of 199.17 g/mol. The compound features a pyrazole ring substituted with an ethyl group at the 1-position, a nitro group at the 4-position, and a carboxamide group at the 3-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Nitro Group Reduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Enzyme Inhibition : The carboxamide group may facilitate binding to specific enzymes or receptors, modulating their activity and influencing biochemical pathways.

This compound has been studied for its potential as an enzyme inhibitor in various biochemical assays, indicating its role in therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound can inhibit cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating promising IC50 values.

These values suggest that the compound may be more potent than some existing anticancer agents.

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways has been explored, indicating potential therapeutic applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Anticancer Efficacy : A study conducted on various pyrazole derivatives, including this compound, demonstrated significant anticancer properties against multiple cell lines. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .

- Enzyme Interaction Studies : In biochemical assays, this compound was shown to inhibit enzymes such as alkaline phosphatase with an IC50 value of approximately 0.420 µM, highlighting its potential as an enzyme inhibitor .

- Synthesis and Derivatives : Research has also focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications of the ethyl and nitro groups have led to compounds with improved pharmacological profiles .

Q & A

Q. What are the common synthetic routes for preparing 1-ethyl-4-nitro-1H-pyrazole-3-carboxamide?

The synthesis typically involves multi-step reactions, including condensation, nitration, and carboxamide formation. For example, similar pyrazole derivatives are synthesized via nucleophilic substitution or cyclization reactions. Key steps include optimizing reaction temperature and stoichiometry, as seen in protocols for analogous compounds like ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate, where azide intermediates and trifluoroacetic acid are used . Purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) ensures high yields and purity .

Q. How is NMR spectroscopy utilized in characterizing pyrazole carboxamide derivatives?

1H and 13C NMR are critical for structural elucidation. For instance, in related compounds like 4-benzoyl-1-(3-nitrophenyl)-5-phenyl-N-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxamide, NMR confirmed tautomeric structures and hydrogen bonding interactions by analyzing chemical shifts and coupling constants . Proton environments near nitro groups and carboxamide moieties are particularly diagnostic for regiochemical assignments .

Q. What safety precautions are necessary when handling nitro-substituted pyrazoles?

Nitro groups pose explosive and toxic risks. Mandatory precautions include:

- PPE: Gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of volatile intermediates.

- Waste disposal: Segregate nitro-containing waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. What strategies optimize reaction yields in synthesizing this compound?

Yield optimization involves:

- Catalyst selection : Acidic conditions (e.g., trifluoroacetic acid) enhance nitration efficiency .

- Stoichiometry control : Excess reagents (e.g., azido(trimethyl)silane) drive reactions to completion .

- Temperature modulation : Gradual warming (e.g., 0°C → 50°C) minimizes side reactions .

- Purification : Flash chromatography with gradient elution removes byproducts .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives?

SAR studies focus on modifying substituents at the pyrazole core. For example:

- Position 1 : Ethyl groups may enhance lipophilicity and membrane permeability.

- Position 4 : Nitro groups influence electron-withdrawing effects and binding affinity .

- Position 3 : Carboxamide modifications (e.g., alkylation) alter hydrogen-bonding interactions with biological targets . Derivatives like 5-amino-N-phenyl-3-(phenylamino)-1H-pyrazole-4-carboxamide demonstrate how substituent variations impact bioactivity .

Q. What computational approaches predict the compound’s reactivity and binding modes?

- Density Functional Theory (DFT) : Calculates electrostatic potentials and frontier molecular orbitals to predict reactive sites .

- Molecular docking : Evaluates binding affinities to targets (e.g., enzymes) by simulating interactions between the nitro group and active-site residues .

- Molecular dynamics (MD) : Assesses stability of ligand-protein complexes under physiological conditions .

Q. How to validate purity and identity using advanced analytical methods?

- HPLC/GC : Quantify purity (>95%) and detect trace impurities using reverse-phase columns .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., EI-MS for exact mass matching) .

- Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate crystallinity and purity .

Q. What in vitro assays assess the biological activity of this compound?

- Enzyme inhibition : Measure IC50 values against target enzymes (e.g., kinases) using fluorometric or colorimetric assays .

- Cytotoxicity screening : MTT assays on cell lines evaluate anticancer potential .

- Antimicrobial testing : Agar dilution methods determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.